Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate

Beschreibung

BenchChem offers high-quality Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-10-8-19(9-11-20)14-12-6-4-5-7-13(12)17-18-14/h4-7H,8-11H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOVGDITYLKKSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660873 |

Source

|

| Record name | tert-Butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947498-81-9 |

Source

|

| Record name | tert-Butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate physical properties

An In-depth Technical Guide to the Physical Properties of Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, chemists, and drug development professionals, offering detailed information on the compound's identity, physicochemical characteristics, stability, and handling. By synthesizing available data with field-proven experimental protocols for property verification, this guide serves as an essential resource for ensuring the quality, consistency, and safe application of this compound in a laboratory setting.

Chemical Identity and Structure

Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate is a bifunctional molecule featuring a piperazine ring system. One nitrogen of the piperazine is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be removed under acidic conditions. The other nitrogen is attached to the 3-position of an indazole ring, a bicyclic aromatic heterocycle that is a prevalent scaffold in pharmacologically active compounds. This specific arrangement of functional groups makes it a valuable intermediate for synthesizing a diverse range of more complex molecules, particularly kinase inhibitors and other targeted therapeutics.

Table 1: Compound Identifiers

| Identifier | Value |

| Chemical Name | tert-Butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate |

| CAS Number | 947498-81-9[1][2] |

| Molecular Formula | C₁₆H₂₂N₄O₂[2] |

| Molecular Weight | 302.37 g/mol [2] |

| InChI Key | WEOVGDITYLKKSN-UHFFFAOYSA-N[2] |

Core Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and reaction setup. While comprehensive experimental data for this specific molecule is not widely published, a combination of predicted data and information from analogous compounds provides a strong foundational understanding.

From a Senior Application Scientist's Perspective: It is crucial to differentiate between predicted and experimentally verified data. Predicted values, generated from computational algorithms, are invaluable for initial planning and hypothesis generation. However, they must always be confirmed experimentally before being used in critical applications such as reaction stoichiometry, process scale-up, or formulation development.

Table 2: Summary of Physical Properties

| Property | Value / Observation | Data Type |

| Appearance | White to off-white solid | Expected (based on analogs[3]) |

| Melting Point | Not available in cited literature[2] | Experimental (Undetermined) |

| Boiling Point | 482.9 ± 35.0 °C at 760 mmHg[1][2] | Predicted |

| Density | 1.231 g/cm³[1][2] | Predicted |

| pKa | 15.49 ± 0.40[1] | Predicted |

Solubility Profile

The solubility of a compound dictates the choice of solvents for reactions, purification, and analytical characterization. The structure of tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate, containing both nonpolar (Boc, aromatic rings) and polar (piperazine and indazole nitrogens) regions, suggests it will be most soluble in moderately polar to polar organic solvents.

While specific quantitative solubility data is not available, related heterocyclic compounds show good solubility in common laboratory solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and chloroform[3]. It is expected to have low solubility in water and nonpolar solvents like hexanes. For detailed experimental procedures, refer to Section 6.3.

Structural and Purity Confirmation

Confirming the identity and purity of any reagent is a cornerstone of scientific integrity. For novel or synthesized batches of this compound, a suite of analytical techniques is required. As is standard for functionalized piperazine derivatives, the following methods are essential for full characterization[4].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should reveal characteristic signals for the tert-butyl protons (a singlet around 1.5 ppm), the piperazine ring protons (a series of multiplets), and the aromatic protons of the indazole ring. The N-H proton of the indazole may appear as a broad singlet.

-

¹³C NMR: Will confirm the presence of all 16 carbon atoms, including the carbonyl and quaternary carbons of the Boc group and the distinct signals for the indazole and piperazine rings.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. The expected [M+H]⁺ ion would be approximately 303.18.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials, byproducts, or degradation products.

Stability and Handling

Proper storage and handling are paramount to maintain the integrity of the compound and ensure laboratory safety.

Stability and Storage

Chemical suppliers recommend storing tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate under an inert atmosphere (such as nitrogen or argon) at refrigerated temperatures (2-8°C)[1][5].

Causality Behind Storage Choice: This storage protocol suggests the compound may be sensitive to oxidation or hydrolysis. The piperazine and indazole nitrogens can be susceptible to oxidation, while the Boc-protecting group, though generally stable, can be labile under certain conditions. Refrigeration slows down potential degradation pathways, and the inert atmosphere prevents reactions with atmospheric oxygen and moisture.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this exact compound in the search results. However, data for structurally related piperazine-carboxylate derivatives indicate a need for cautious handling[6][7].

-

General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[8].

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat[7].

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which could react with the heterocyclic rings or cleave the Boc group, respectively[6].

-

Trustworthiness Principle: Always consult the supplier-specific Safety Data Sheet (SDS) before use. The SDS provides the most accurate and authoritative information regarding hazards, handling, and emergency procedures.

Experimental Protocols for Property Verification

The following protocols are designed as self-validating systems for confirming the key physical properties of a new or existing batch of tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the characterization of a research chemical.

Caption: Workflow for Physicochemical Characterization of a Research Chemical.

Protocol 1: Melting Point Determination

-

Objective: To experimentally determine the melting point (or range) of the compound, which serves as a crucial indicator of purity. A pure crystalline solid will have a sharp melting range (typically < 2 °C).

-

Methodology:

-

Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube, packing it to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Heating Protocol:

-

Set a rapid heating ramp (10-20 °C/min) to quickly approach the expected melting point. If unknown, use a rapid ramp to find an approximate value first.

-

For the precise measurement, cool the apparatus and use a new sample. Heat rapidly to ~20 °C below the approximate melting point.

-

Reduce the heating ramp to a slow rate (1-2 °C/min) to ensure thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

-

Protocol 2: Qualitative Solubility Assessment

-

Objective: To determine the compound's solubility in a range of common laboratory solvents.

-

Methodology:

-

Preparation: Add approximately 10 mg of the compound to each of several labeled vials.

-

Solvent Addition: To each vial, add 1.0 mL of a different solvent (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, DMSO, Hexanes).

-

Mixing: Cap the vials and vortex or agitate them vigorously for 1-2 minutes at room temperature.

-

Observation: Visually inspect each vial for the presence of undissolved solid.

-

Classification:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears unchanged.

-

-

Data Interpretation: This provides a practical basis for selecting solvents for reactions (where solubility is required) or for recrystallization/purification (where differential solubility is exploited).

-

Conclusion

Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate is a compound of significant interest in pharmaceutical research. While its full experimental profile is emerging, its predicted properties and data from analogous structures provide a solid foundation for its use. This guide has detailed its chemical identity, key physical properties, and essential protocols for handling and verification. Adherence to these guidelines, particularly the experimental confirmation of predicted data and strict observation of safety protocols, will empower researchers to utilize this versatile building block effectively and safely in the pursuit of novel therapeutics.

References

- ChemBK. tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate. [Link]

- ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

- Supporting Information. 2 - Supporting Information. [Link]

- Watson International. MSDS of tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate-CAS-571188-59-5.pdf. [Link]

- Lead Sciences. tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate. [Link]

Sources

- 1. tert-Butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate | 947498-81-9 [chemicalbook.com]

- 2. tert-Butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate | CAS: 947498-81-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate - Lead Sciences [lead-sciences.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. watson-int.com [watson-int.com]

An In-Depth Technical Guide to Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole-Piperazine Scaffold

In the landscape of contemporary medicinal chemistry, the fusion of indazole and piperazine heterocycles represents a privileged structural motif. This combination is frequently employed in the design of targeted therapeutics, particularly in the realm of oncology and inflammatory diseases. Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate stands out as a pivotal intermediate, providing a versatile platform for the synthesis of a diverse array of bioactive molecules. Its strategic importance lies in the unique juxtaposition of the indazole moiety, a well-established pharmacophore known for its ability to mimic purine bases and interact with kinase ATP-binding sites, and the piperazine ring, a common solubilizing group that also offers a convenient handle for further chemical modification. This guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of this key building block, alongside insights into its application in the development of targeted therapies.

Chemical Structure and Properties

Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate possesses a molecular formula of C₁₆H₂₂N₄O₂ and a molecular weight of 302.37 g/mol . The structure features a central piperazine ring, with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and the other linked to the 3-position of an indazole ring. The Boc protecting group is instrumental in synthetic strategies, allowing for selective reactions at the unprotected nitrogen of the piperazine ring before its eventual removal under acidic conditions to enable further derivatization.

Table 1: Physicochemical Properties of Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate

| Property | Value |

| CAS Number | 903556-91-0 |

| Molecular Formula | C₁₆H₂₂N₄O₂ |

| Molecular Weight | 302.37 g/mol |

| Appearance | Off-white to pale yellow solid |

| Boiling Point | Approximately 482.9 °C at 760 mmHg |

| Density | Approximately 1.23 g/cm³ |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and methanol. |

Synthesis of Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate: A Step-by-Step Protocol

The synthesis of tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate is most commonly achieved through a nucleophilic aromatic substitution reaction. This process involves the coupling of a 3-haloindazole derivative, typically 3-bromoindazole, with tert-butyl piperazine-1-carboxylate. The choice of a palladium-based catalyst and a suitable base is crucial for achieving high yields and purity.

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a reliable method for the synthesis of the title compound, adapted from established procedures for similar N-aryl piperazine formations.

Materials:

-

3-Bromoindazole

-

Tert-butyl piperazine-1-carboxylate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoindazole (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous toluene to the flask via syringe. The reaction mixture is typically stirred at room temperature for a few minutes to ensure homogeneity.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate as an off-white to pale yellow solid.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The Pd₂(dba)₃/XPhos catalytic system is a highly effective combination for Buchwald-Hartwig amination reactions. XPhos is a bulky, electron-rich phosphine ligand that facilitates the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the C-N bond.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for deprotonating the piperazine nitrogen, thereby activating it for the coupling reaction.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high reaction efficiency.

-

Anhydrous Solvent: The use of an anhydrous solvent is necessary as water can interfere with the catalytic cycle and hydrolyze the base.

Spectroscopic Characterization

The structural integrity of the synthesized tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate must be confirmed through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the piperazine protons (multiplets in the range of 3.0-4.0 ppm), and the aromatic protons of the indazole ring (in the range of 7.0-8.0 ppm). The NH proton of the indazole ring will likely appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the tert-butyl carbons (around 28 ppm and 80 ppm for the quaternary carbon), the piperazine carbons (in the 40-50 ppm range), and the aromatic carbons of the indazole ring (in the 110-140 ppm range). The carbonyl carbon of the Boc group will appear around 154 ppm. |

| Mass Spec (MS) | Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 303.18. |

| Infrared (IR) | The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the indazole ring (around 3300 cm⁻¹), the C=O stretch of the Boc group (around 1690 cm⁻¹), and C-H stretches of the aliphatic and aromatic groups. |

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate is a valuable intermediate in the synthesis of numerous kinase inhibitors. The indazole core is a key pharmacophore that can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The piperazine moiety often extends into the solvent-exposed region, where it can be functionalized to enhance potency, selectivity, and pharmacokinetic properties.

A prominent example of a drug synthesized from a similar indazole-piperazine scaffold is Niraparib , a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer. While the direct synthesis of Niraparib may involve a different isomer of the indazole-piperazine linkage, the underlying synthetic strategy and the importance of this core structure are highly relevant.

The general scheme for utilizing this intermediate in kinase inhibitor synthesis involves the deprotection of the Boc group, followed by acylation or alkylation of the newly freed secondary amine on the piperazine ring. This allows for the introduction of various side chains designed to interact with specific regions of the target kinase.

Conclusion

Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate is a cornerstone intermediate for medicinal chemists engaged in the design and synthesis of targeted therapies. Its robust synthesis, coupled with the versatile reactivity of its functional groups, provides a reliable pathway to a wide range of complex molecules, particularly kinase inhibitors. A thorough understanding of its chemical properties, synthesis, and characterization is essential for leveraging this valuable building block to its full potential in the pursuit of novel therapeutics.

References

-

PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

- Google Patents. Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. CN108558792B.

An In-Depth Technical Guide to Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate (CAS No. 947498-81-9)

A Core Building Block in Kinase Inhibitor Synthesis

For distribution to: Researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate, a key heterocyclic intermediate in contemporary medicinal chemistry. We will delve into its chemical properties, a validated synthetic route with detailed protocols, and its significant application as a precursor to potent kinase inhibitors, most notably in the development of Polo-like kinase 4 (PLK4) inhibitors for oncology research.

Compound Profile and Physicochemical Properties

Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate is a bifunctional molecule incorporating a reactive indazole core and a Boc-protected piperazine moiety. This structure is strategically designed for sequential chemical modifications, making it a valuable scaffold in the synthesis of complex drug candidates.

| Property | Value | Source |

| CAS Number | 947498-81-9 | [1] |

| Molecular Formula | C₁₆H₂₂N₄O₂ | [1] |

| Molecular Weight | 302.37 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | General chemical supplier data |

| Solubility | Soluble in organic solvents such as dichloromethane, methanol, and DMSO | General chemical knowledge |

Strategic Importance in Medicinal Chemistry: The Indazole-Piperazine Motif

The indazole ring system is a "privileged scaffold" in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and interact with the hinge region of kinase active sites.[2][3] When coupled with a piperazine ring, this combination offers a versatile platform for developing kinase inhibitors. The piperazine group provides a readily modifiable handle to introduce various substituents that can target specific pockets within the kinase domain, thereby enhancing potency and selectivity.[3]

This strategic combination has been successfully employed in the design of numerous kinase inhibitors targeting a range of therapeutic areas, including oncology and inflammatory diseases.

Synthesis of Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate: A Validated Two-Step Approach

The synthesis of the title compound is efficiently achieved through a two-step sequence involving the regioselective iodination of 1H-indazole followed by a palladium-catalyzed Buchwald-Hartwig amination. This approach offers high yields and good control over the final product's structure.

Caption: Synthetic workflow for the target compound.

Step 1: Synthesis of 3-Iodo-1H-indazole

The initial step involves the regioselective iodination of commercially available 1H-indazole at the C3 position. This reaction is typically carried out using molecular iodine in the presence of a base.

Protocol:

-

To a solution of 1H-indazole (1 equivalent) in dimethylformamide (DMF), add potassium hydroxide (KOH) (2 equivalents).

-

Stir the mixture at room temperature until the 1H-indazole is fully dissolved and the potassium salt has formed.

-

Slowly add a solution of iodine (I₂) (1.5 equivalents) in DMF to the reaction mixture.

-

Continue stirring at room temperature for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Wash the organic layer with sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-iodo-1H-indazole.

Causality: The use of a base like KOH is crucial as it deprotonates the indazole ring, increasing its nucleophilicity and facilitating the electrophilic substitution by iodine at the electron-rich C3 position.

Step 2: Buchwald-Hartwig Amination

The second step is a palladium-catalyzed cross-coupling reaction, specifically a Buchwald-Hartwig amination, which forms the C-N bond between the 3-iodo-1H-indazole and tert-butyl piperazine-1-carboxylate.[4]

Protocol:

-

In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine 3-iodo-1H-indazole (1 equivalent), tert-butyl piperazine-1-carboxylate (1.1 equivalents), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (typically 2-5 mol%), and a suitable phosphine ligand like Xantphos (4-10 mol%).

-

Add a base, such as cesium carbonate (Cs₂CO₃) (2 equivalents), and a high-boiling point solvent like 1,4-dioxane or toluene.

-

Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate.

Causality: The palladium catalyst, in conjunction with a bulky electron-rich phosphine ligand, is essential for the catalytic cycle of the Buchwald-Hartwig amination. The ligand facilitates the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the desired C-N bond. The base is required to deprotonate the piperazine nitrogen, making it a more potent nucleophile.

Application in the Synthesis of the PLK4 Inhibitor CFI-400945

Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate is a crucial intermediate in the synthesis of CFI-400945, a potent and selective inhibitor of Polo-like kinase 4 (PLK4).[3][5][6][7][8] PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, and its overexpression is implicated in the development of various cancers.[3][7]

Caption: Role as an intermediate in CFI-400945 synthesis.

The synthesis of CFI-400945 involves the initial deprotection of the Boc group from tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate under acidic conditions to yield the free piperazine. This is followed by a coupling reaction with the appropriate side chain to complete the synthesis of the final drug molecule.

Characterization and Quality Control

The identity and purity of synthesized tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate should be confirmed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the indazole and piperazine protons, as well as the tert-butyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H of the indazole, the C=O of the carbamate, and the C-N bonds.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the biological activity of final compounds synthesized from this intermediate, an in vitro kinase inhibition assay is a standard method. The following is a general protocol that can be adapted for assessing the inhibition of PLK4.

Materials:

-

Recombinant human PLK4 enzyme

-

Suitable peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compound (e.g., CFI-400945) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Protocol:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well or 384-well plate, add the kinase assay buffer.

-

Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the PLK4 enzyme to all wells except the negative control.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should ideally be at or near the Km value for PLK4.

-

Incubate the plate at the optimal temperature (e.g., 30 °C) for a predetermined time, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validation: The inclusion of appropriate positive and negative controls is critical for validating the assay results. The signal-to-background ratio should be sufficiently high to ensure robust data.

Conclusion

Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate is a strategically important building block in modern drug discovery, particularly in the synthesis of kinase inhibitors. Its well-defined synthetic pathway and versatile reactivity make it a valuable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and application is essential for researchers and professionals working in the field of drug development.

References

- Google Patents. (2003). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. US6534524B1.

-

Syd Labs. CFI-400945. [Link]

-

Sun, P., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

-

Bedard, P. L., et al. (2019). Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial. British Journal of Cancer, 121(5), 398–405. [Link]

-

Hairui Chemical. tert-Butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate_947498-81-9. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

Sources

- 1. CFI-400945 - LKT Labs [lktlabs.com]

- 2. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]

- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. selleckchem.com [selleckchem.com]

- 6. CAS No.: 1338806-73-7 | CFI-400945 - Syd Labs [sydlabs.com]

- 7. apexbt.com [apexbt.com]

- 8. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. The synthesis is centered around a pivotal Buchwald-Hartwig amination reaction, a powerful method for the formation of carbon-nitrogen bonds. This document will delve into the strategic considerations for starting material selection, the rationale behind the chosen protecting group strategy, a detailed, step-by-step protocol for the synthesis, and a discussion of the reaction mechanism. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the practical synthesis of this important molecular scaffold.

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, neuroprotective, and antitumor properties.[1][2] When coupled with a piperazine moiety, the resulting indazole-piperazine core structure is found in numerous drug candidates and approved pharmaceuticals. The title compound, Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate, serves as a versatile intermediate, allowing for further functionalization at the unprotected nitrogen of the indazole ring and the piperazine nitrogen after deprotection of the Boc group. This guide will detail a reliable synthetic pathway to access this valuable compound.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic analysis of the target molecule suggests that the key disconnection is the C-N bond between the indazole C3 position and the piperazine nitrogen. This bond can be strategically formed using a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is well-suited for coupling aryl halides with amines.[3][4]

Our forward synthesis will therefore involve three main stages:

-

Synthesis of a suitable 3-haloindazole precursor.

-

Synthesis of the N-Boc protected piperazine.

-

Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling of the two fragments.

-

(Optional) Protecting group strategy for the indazole nitrogen to ensure regioselectivity.

Detailed Synthetic Protocol

Part 1: Synthesis of Starting Materials

3-Iodoindazole is a key starting material for the Buchwald-Hartwig coupling, as the carbon-iodine bond is highly reactive towards oxidative addition to the palladium catalyst.[5] There are several established methods for the synthesis of indazoles and their halogenated derivatives.[6][7] A common approach involves the diazotization of a substituted aniline followed by cyclization. For the synthesis of 3-iodoindazole, a practical route starts from 2-aminoacetophenone.[8]

Experimental Protocol: Synthesis of 3-Iodoindazole

-

Step 1: Diazotization of 2-Aminoacetophenone. To a stirred solution of 2-aminoacetophenone in a suitable acidic medium (e.g., hydrochloric acid), a solution of sodium nitrite in water is added dropwise at 0-5 °C. The reaction is monitored for the complete consumption of the starting material.

-

Step 2: Iodination and Cyclization. The resulting diazonium salt solution is then treated with a solution of potassium iodide. The reaction mixture is allowed to warm to room temperature and stirred until the cyclization to 3-iodoindazole is complete.

-

Work-up and Purification. The reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield pure 3-iodoindazole.

Experimental Protocol: Synthesis of N-Boc-piperazine

-

Reaction Setup. Piperazine is dissolved in a suitable solvent, such as dichloromethane or a biphasic system of water and an organic solvent.

-

Addition of (Boc)₂O. Di-tert-butyl dicarbonate, dissolved in the same organic solvent, is added dropwise to the piperazine solution at a controlled temperature (typically 0 °C to room temperature). The stoichiometry is controlled to favor mono-acylation.

-

Work-up and Purification. After the reaction is complete, the mixture is washed with water to remove unreacted piperazine and any water-soluble byproducts. The organic layer is then dried and concentrated. The resulting crude product can be purified by distillation or crystallization to afford pure N-Boc-piperazine.[9]

Part 2: The Core Reaction: Buchwald-Hartwig Amination

The centerpiece of this synthesis is the palladium-catalyzed coupling of 3-iodoindazole with N-Boc-piperazine. The Buchwald-Hartwig amination is a highly efficient method for the formation of C-N bonds and has been widely applied in the synthesis of complex molecules.[11][12][13]

Causality Behind Experimental Choices:

-

Catalyst System: The choice of the palladium catalyst and the phosphine ligand is critical for the success of the reaction. A common and effective combination is a palladium(0) source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a sterically hindered, electron-rich phosphine ligand, such as Xantphos or a biarylphosphine ligand. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to ensure a water-free environment, as water can deactivate the catalyst and hydrolyze the base.

-

Temperature: The reaction is typically heated to ensure a reasonable reaction rate, with temperatures ranging from 80 to 110 °C.

Experimental Protocol: Synthesis of Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate

-

Reaction Setup. To an oven-dried Schlenk tube or round-bottom flask, add 3-iodoindazole (1.0 equiv.), N-Boc-piperazine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

-

Inert Atmosphere. The reaction vessel is sealed with a septum and thoroughly purged with an inert gas (argon or nitrogen).

-

Addition of Solvent and Catalyst. Anhydrous toluene is added via syringe, followed by the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

-

Reaction. The reaction mixture is heated to 100 °C and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite to remove the palladium catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate.

Quantitative Data Summary

| Starting Material | Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3-Iodoindazole | N-Boc-piperazine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12-24 | 75-90 |

| 3-Bromoindazole | N-Boc-piperazine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 24-48 | 60-75 |

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

Part 3: Mechanistic Insights and Visualization

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Explanation of the Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-iodoindazole) to form a Pd(II) intermediate.

-

Ligand Exchange: The amine (N-Boc-piperazine) coordinates to the palladium center, displacing the halide. The base facilitates the deprotonation of the amine.

-

Reductive Elimination: The final step is the reductive elimination of the desired product, forming the C-N bond and regenerating the Pd(0) catalyst.

Considerations for Regioselectivity and Protecting Groups

The indazole ring has two nitrogen atoms (N1 and N2) that can potentially undergo reactions. In the case of the Buchwald-Hartwig amination at the C3 position, the reaction is generally selective for the desired C-N bond formation. However, for subsequent reactions on the indazole nitrogen, a protecting group strategy may be necessary to ensure regioselectivity. A trityl group can be used to protect the N1 position of the indazole, which can be removed under acidic conditions after the desired modifications are made.[2][14][15][16]

Caption: Overall synthetic workflow.

Conclusion

The synthesis of Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate can be reliably achieved through a well-planned synthetic route centered on the Buchwald-Hartwig amination. This guide has provided a detailed protocol, the rationale behind the experimental choices, and mechanistic insights to empower researchers in the successful synthesis of this important building block. The versatility of the indazole-piperazine scaffold ensures that this synthetic route will continue to be of high value in the pursuit of novel therapeutics.

References

-

Request PDF. (2025). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Buchwald–Hartwig coupling involving boc-protected benzimidazole (3a), and subsequent deprotection. Retrieved from [Link]

-

Diva-Portal.org. (2019, October 8). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product. Retrieved from [Link]

- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.

- Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.

-

ResearchGate. (n.d.). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). Retrieved from [Link]

-

ResearchGate. (2013, September 20). Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)? Retrieved from [Link]

-

RUA. (2016, June 14). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

-

ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

PubMed Central. (2021, December 11). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

- Google Patents. (n.d.). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.

-

Thieme Gruppe. (n.d.). Trityl Group Deprotection from Tetrazoles. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 7. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]

- 8. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 9. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. diva-portal.org [diva-portal.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. RUA Repository :: Login [rua.ua.es]

- 15. benchchem.com [benchchem.com]

- 16. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Indazole-Piperazine Scaffold: Mechanism of Action & Drug Discovery Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. While not an active pharmaceutical ingredient itself, it serves as a crucial starting scaffold for the synthesis of a multitude of potent and selective therapeutic agents. This guide delves into the mechanistic principles governing the bioactivity of compounds derived from this core structure. The indazole-piperazine motif is a privileged scaffold, frequently utilized in the development of kinase inhibitors and other targeted therapies for oncology, inflammation, and neurodegenerative disorders. We will explore the common mechanisms of action, detail the experimental workflows for characterizing novel derivatives, and provide a framework for leveraging this versatile scaffold in drug discovery programs.

Introduction: The Indazole-Piperazine Scaffold

Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate (CAS No: 947498-81-9) is a bifunctional molecule incorporating an indazole ring system linked to a Boc-protected piperazine.[1] The indazole moiety, a bioisostere of indole, provides a critical hydrogen bond donor (NH group) and an additional nitrogen atom that can act as a hydrogen bond acceptor, enabling versatile interactions with biological targets.[2][3] The piperazine linker offers a flexible yet constrained connection point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This scaffold is rarely found in nature but is a cornerstone of synthetic libraries designed to target a wide array of pathologies, including cancer, ischemic stroke, and other inflammatory conditions.[3][4][5][6] Its true value lies in its role as a key intermediate for creating more complex and potent molecules.[7][8][9]

Core Mechanism of Action: Targeting the Kinome

Derivatives of the indazole-piperazine scaffold are most prominently featured as inhibitors of protein kinases. Kinases are a large family of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

ATP-Competitive Inhibition

The primary mechanism by which indazole-piperazine derivatives exert their effect is through competitive inhibition at the ATP-binding site of protein kinases. The indazole ring typically anchors the molecule into the adenine-binding region of the kinase, forming key hydrogen bonds with the "hinge" region of the enzyme. This interaction prevents the binding of ATP, thereby blocking the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.

For example, indazole-based compounds have been successfully developed as potent inhibitors of Akt kinase, a critical node in cellular growth and survival pathways.[10] Similarly, derivatives have been designed to target c-Jun N-terminal kinases (JNKs) and Fms-like receptor tyrosine kinase 3 (FLT3), which are implicated in inflammatory diseases and acute myeloid leukemia (AML), respectively.[11][12]

Modulation of Inflammatory Pathways

Beyond kinase inhibition, certain indazole-piperazine derivatives have demonstrated potent anti-inflammatory and neuroprotective activities.[4] These compounds can modulate microglia-mediated neuroinflammation, a key process in ischemic stroke. The mechanism often involves the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes critical for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[4][5] By suppressing these pathways, these agents can reduce the release of inflammatory cytokines (e.g., TNF-α, IL-1β) and mitigate tissue damage.[4]

Experimental Validation and Protocols

Characterizing the mechanism of action of novel compounds derived from the tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate scaffold requires a systematic, multi-tiered approach.

Primary Target Identification and Binding Affinity

Objective: To confirm direct binding of the synthesized compound to its putative kinase target and quantify the binding affinity (Kd).

Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization: Covalently immobilize the purified recombinant kinase target onto a sensor chip surface (e.g., CM5 chip) via amine coupling.

-

Analyte Preparation: Prepare a dilution series of the test compound (analyte) in a suitable running buffer (e.g., HBS-EP+). A typical concentration range would be 0.1 nM to 10 µM.

-

Binding Measurement: Inject the analyte dilutions sequentially over the sensor surface. The change in the refractive index at the surface, measured in response units (RU), is proportional to the mass of the analyte binding to the immobilized ligand.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Control: Use a reference flow cell with no immobilized protein to subtract non-specific binding and bulk refractive index changes.

Causality: SPR provides real-time, label-free kinetic data, directly demonstrating a physical interaction between the compound and the target protein. This validates that the kinase is a primary target, not just an indirect downstream effect.

Functional Activity: Enzyme Inhibition

Objective: To measure the functional consequence of binding, specifically the inhibition of the kinase's catalytic activity.

Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reaction Setup: In a 96- or 384-well plate, combine the kinase, its specific substrate peptide, and ATP at a concentration near its Km.

-

Inhibitor Addition: Add the test compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include a no-inhibitor control (100% activity) and a no-enzyme control (0% activity).

-

Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

ATP Depletion & ADP Conversion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP produced into a luminescent signal via a coupled luciferase/luciferin reaction.

-

Signal Detection: Measure luminescence using a plate reader. The light output is directly proportional to the amount of ADP generated and thus, to kinase activity.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Trustworthiness: This assay directly measures the enzymatic output (ADP production), providing a robust, quantitative measure of functional inhibition. The self-validating system includes positive and negative controls to ensure the reliability of the calculated IC50.

Quantitative Data Summary

The following table presents hypothetical but representative data for a novel derivative, "Compound X," synthesized from the indazole-piperazine scaffold.

| Parameter | Target Kinase | Value | Assay Method |

| KD | Akt1 | 15 nM | Surface Plasmon Resonance |

| IC50 | Akt1 | 35 nM | ADP-Glo™ Kinase Assay |

| IC50 | JNK1 | 1.2 µM | ADP-Glo™ Kinase Assay |

| IC50 | FLT3 | > 10 µM | ADP-Glo™ Kinase Assay |

| IC50 | COX-2 | 92.54 nM | Enzyme Immunoassay |

| IC50 | 5-LOX | 41.86 nM | Enzyme Immunoassay |

Note: Data for COX-2 and 5-LOX are adapted from published results for a similar scaffold derivative for illustrative purposes.[4]

Conclusion and Future Directions

The tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate scaffold is a validated and highly fruitful starting point for the development of targeted therapies. Its derivatives predominantly function as ATP-competitive kinase inhibitors, but can also be tailored to modulate other key enzymes in disease pathways, such as those involved in inflammation. The inherent versatility of the indazole and piperazine moieties allows for fine-tuning of potency, selectivity, and drug-like properties.

Future research should focus on exploring novel decorations of this scaffold to target emerging kinases in oncology and immunology, as well as investigating its potential in other target classes. The application of structure-based drug design, guided by co-crystal structures of derivatives bound to their targets, will be instrumental in developing next-generation agents with superior efficacy and safety profiles.

References

-

apicule. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate (CAS No: 953071-73-3) API Intermediate Manufacturers. Available from: [Link]

-

National Center for Biotechnology Information. tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. PubChem Compound Summary for CID 16198906. Available from: [Link]

- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]

-

PubMed. Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment. Available from: [Link]

-

Indian Academy of Sciences. Design and synthesis of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Available from: [Link]

-

ResearchGate. Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment | Request PDF. Available from: [Link]

-

PubMed. Pharmacological properties of indazole derivatives: recent developments. Available from: [Link]

-

MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

-

ScienceDirect. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Available from: [Link]

-

MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]

Sources

- 1. tert-Butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate | CAS: 947498-81-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. mdpi.com [mdpi.com]

- 4. Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apicule.com [apicule.com]

- 8. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ias.ac.in [ias.ac.in]

- 11. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Biological Activity of Indazole-Piperazine Derivatives: A Technical Guide

Executive Summary: The Indazole-Piperazine Scaffold

In modern medicinal chemistry, the fusion of an indazole core with a piperazine moiety represents a "privileged scaffold" strategy. This architecture leverages the thermodynamic stability and hydrogen-bond donor/acceptor profile of the indazole ring (bioisostere of indole/purine) with the pharmacokinetic superiority of the piperazine linker.

For drug developers, this scaffold offers a dual-advantage:

-

Target Versatility: It effectively spans kinase ATP-binding pockets (oncology) and GPCR orthosteric sites (neuropsychiatry).

-

Physicochemical Optimization: The piperazine ring introduces a basic center (

), significantly enhancing aqueous solubility and oral bioavailability compared to planar aromatic systems alone.

This guide dissects the structure-activity relationships (SAR), therapeutic mechanisms, and validated experimental protocols for this chemical class.

Structural Activity Relationship (SAR) Analysis

The biological efficacy of indazole-piperazine derivatives is governed by precise substitutions at the N1, C3, and C5 positions of the indazole, and the N4-substitution of the piperazine ring.

The Indazole Core (Pharmacophore Anchor)[1]

-

N1-Position: Often substituted with alkyl or aryl groups to modulate lipophilicity (

). Unsubstituted N1-H allows for tautomeric shifts (1H vs 2H), which can be critical for binding modes in kinase hinges. -

C3-Position: The primary attachment point for the piperazine linker (often via an amide or methylene bridge). Direct C3-linkage restricts conformational freedom, increasing selectivity.

-

C5/C6-Positions: Electronic modulation here (e.g., -F, -Cl, -OMe) affects the electron density of the aromatic system, influencing

stacking interactions with residues like Phenylalanine or Tyrosine in receptor pockets.

The Piperazine Linker (Solubilizer & Spacer)

-

Conformational Control: The chair conformation of piperazine directs the distal aryl group into hydrophobic sub-pockets.

-

Ionization: At physiological pH, the protonated nitrogen forms salt bridges with conserved Aspartate or Glutamate residues (e.g., Asp3.32 in aminergic GPCRs).

Visual SAR Logic

The following diagram illustrates the functional logic of the scaffold.

Figure 1: Structural Activity Relationship (SAR) map detailing the functional roles of specific scaffold regions.

Therapeutic Applications & Mechanisms[2][3][4][5]

Oncology: Kinase Inhibition

Indazole-piperazines act as Type I or Type II ATP-competitive inhibitors. The indazole nitrogen pair (N1/N2) typically mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

Key Targets:

-

Aurora Kinases (A & B): Critical for mitosis. Inhibition leads to G2/M arrest and apoptosis.

-

FGFR1 (Fibroblast Growth Factor Receptor 1): Implicated in angiogenesis.

-

Pim Kinases: Overexpressed in hematological malignancies.

Data Summary: Potency of Selected Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Mechanism Highlight |

| Cmpd 17 | Aurora A/B | 12 / 15 | Dual inhibitor; Indazole H-bonds with hinge region Glu/Ala. |

| Cmpd 99 | FGFR1 | 2.9 | N-ethylpiperazine group crucial for cellular permeability.[1] |

| Cmpd 13o | Pan-Pim | < 10 | Pyrazine-indazole hybrid; potent against multiple myeloma cells. |

| Cmpd 65 | FLT3 | 0.087 | Benzimidazole-indazole hybrid; targets D835Y mutation.[2] |

Neurology: GPCR Modulation

In the CNS, the piperazine moiety is a classic pharmacophore for serotonin (5-HT) and dopamine (D2) receptors.

-

5-HT7 Antagonists: Regulate circadian rhythms and cognitive function. The protonated piperazine binds to Asp3.32, while the indazole occupies the hydrophobic pocket between TM3 and TM5.

-

D2/5-HT2A (Atypical Antipsychotic Profile): Balanced modulation reduces extrapyramidal side effects compared to pure D2 antagonists.

Neuroprotection: Dual COX-2/5-LOX Inhibition

Recent studies (e.g., Compound 5j) utilize this scaffold to target neuroinflammation in ischemic stroke.

-

Mechanism: Simultaneous inhibition of COX-2 and 5-LOX reduces pro-inflammatory cytokines (TNF-α, IL-1β) and shifts microglia from M1 (pro-inflammatory) to M2 (repair) phenotype.

Detailed Experimental Protocols

These protocols are designed for reproducibility and "self-validation"—meaning intermediate steps include checkpoints (e.g., TLC monitoring, color changes) to ensure success.

Synthesis: Modular Assembly via Suzuki-Miyaura Coupling

This route allows for the rapid diversification of the C3 position.

Reagents:

-

5-bromo-1H-indazol-3-amine (Starting Material)[3]

-

Aryl boronic acids

-

Pd(dppf)Cl₂ (Catalyst)[3]

-

Cs₂CO₃ (Base)[3]

-

1,4-Dioxane/Water (Solvent)[3]

Step-by-Step Methodology:

-

Catalyst Pre-Activation: In a dry Schlenk flask, dissolve Pd(dppf)Cl₂ (5 mol%) in degassed 1,4-dioxane. Why: dppf ligand prevents palladium aggregation, ensuring high turnover.

-

Coupling Reaction:

-

Add 5-bromo-1H-indazol-3-amine (1.0 eq) and the appropriate aryl boronic acid (1.2 eq).

-

Add aqueous Cs₂CO₃ (2M, 3.0 eq). Note: Cesium carbonate is preferred over potassium carbonate for sterically hindered substrates due to higher solubility in organic-aqueous interfaces.

-

Heat to 90°C under N₂ atmosphere for 4-6 hours.

-

Validation Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material spot (Rf ~0.3) should disappear, replaced by a fluorescent product spot (Rf ~0.5).

-

-

Acylation & Piperazine Introduction:

-

React the intermediate with chloroacetic anhydride (1.1 eq) in THF/TEA to form the chloroacetamide.

-

Add N-substituted piperazine (1.5 eq) and heat to 60°C.

-

Purification: Flash column chromatography (DCM/MeOH gradient).

-

Biological Assay: ADP-Glo™ Kinase Assay (Aurora A)

A luminescent assay is recommended over radiometric methods for high-throughput screening due to lower noise and no radioactive waste.

Protocol:

-

Enzyme Reaction:

-

Prepare 1x Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

-

Plate 5 μL of compound (diluted in DMSO) into 384-well white plates.

-

Add 5 μL of Aurora A enzyme (0.5 ng/well). Incubate 10 min at RT.

-

Initiate reaction with 5 μL of ATP/Substrate mix (10 μM ATP, 20 μM Kemptide).

-

Incubate for 60 min at RT.

-

-

ADP Detection:

-

Add 15 μL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 min. Why: This step removes unreacted ATP, reducing background signal.

-

Add 30 μL of Kinase Detection Reagent to convert ADP to ATP, which is then measured via luciferase/luciferin. Incubate 30 min.

-

-

Data Analysis:

-

Measure luminescence (RLU). Calculate % Inhibition relative to DMSO controls.

-

Validation Checkpoint: Z-factor must be > 0.5 for the assay to be considered statistically valid.

-

Signaling Pathway Visualization

The following diagram details the Aurora Kinase signaling cascade, a primary target for indazole-piperazine derivatives in oncology.

Figure 2: Aurora Kinase A signaling pathway. Indazole-piperazine derivatives inhibit Aurora A, disrupting spindle assembly and Plk1 activation, ultimately forcing cancer cells into apoptotic mitotic catastrophe.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. (2018).[4]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. (2023).

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold. European Journal of Medicinal Chemistry. (2016).

-

Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities. European Journal of Medicinal Chemistry. (2022).[5]

-

Serotonin 5-HT7 receptor agents: structure-activity relationships. Current Medicinal Chemistry. (2010).

-

Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry. (2012).

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate: A Technical Guide

Abstract

Introduction: The Imperative for Rigorous Spectroscopic Analysis

In the landscape of pharmaceutical development, the unambiguous structural confirmation of molecular entities is a cornerstone of regulatory compliance, reproducibility, and, ultimately, patient safety. Molecules such as tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate, which feature a confluence of aromatic and saturated heterocyclic systems, are of significant interest due to their prevalence in scaffolds for biologically active agents.

Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has become an indispensable tool, often considered a "gold standard" in drug design and discovery for its ability to provide detailed information on molecular structure and interactions.[4][5][6] Complementary techniques like FT-IR and Mass Spectrometry provide critical information on functional groups and molecular weight, respectively.[7][8][9] Together, these three analytical methods form a powerful triad for the comprehensive characterization of novel chemical entities.

This guide will first present the predicted spectroscopic data for the target molecule, grounded in established principles of chemical structure and spectroscopy. It will then provide detailed, field-proven experimental protocols for acquiring this data, followed by an in-depth discussion on the interpretation of the resulting spectra.

Predicted Spectroscopic Data & Structural Analysis

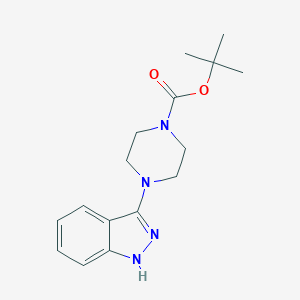

The structure of tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate is presented below. Our analysis and predictions are based on this structure.

Caption: Molecular structure of the target compound.

Predicted ¹H NMR Data

The predicted proton NMR chemical shifts are summarized in the table below. These predictions are based on the electronic environment of each proton.[10][11][12]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | br s | 1H | Indazole N-H | The indazole N-H proton is acidic and often appears as a broad singlet far downfield. |

| ~7.8 - 8.0 | d | 1H | Ar-H | Aromatic proton deshielded by proximity to the heterocyclic nitrogen and the piperazine substituent. |

| ~7.2 - 7.6 | m | 2H | Ar-H | Remaining aromatic protons on the indazole ring. |

| ~7.0 - 7.2 | t | 1H | Ar-H | Aromatic proton on the indazole ring. |

| ~3.6 - 3.8 | t | 4H | Piperazine CH₂ | Protons on the piperazine ring adjacent to the Boc-protected nitrogen, deshielded by the carbonyl group. |

| ~3.2 - 3.4 | t | 4H | Piperazine CH₂ | Protons on the piperazine ring adjacent to the indazole ring. |

| 1.48 | s | 9H | t-Butyl CH₃ | The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. |

Predicted ¹³C NMR Data

The predicted carbon-13 NMR chemical shifts are based on typical values for similar functional groups.[13][14][15][16]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~154.0 | C=O (carbamate) | The carbonyl carbon of the Boc protecting group is highly deshielded. |

| ~140 - 150 | Ar-C (quaternary) | Quaternary carbons of the indazole ring, including the carbon attached to the piperazine. |

| ~120 - 130 | Ar-CH | Aromatic methine carbons of the indazole ring. |

| ~110 - 120 | Ar-CH | Aromatic methine carbons of the indazole ring. |

| ~80.0 | C(CH₃)₃ (quaternary) | The quaternary carbon of the tert-butyl group. |

| ~45 - 55 | Piperazine CH₂ | Piperazine carbons adjacent to the indazole ring. |

| ~40 - 50 | Piperazine CH₂ | Piperazine carbons adjacent to the Boc-protected nitrogen. |

| ~28.5 | C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

Predicted FT-IR Data

Key infrared absorption bands are predicted based on the functional groups present in the molecule.[17][18][19][20]

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3300 - 3400 | Medium, Broad | N-H | Stretching |

| ~2975, 2850 | Strong | C-H | Alkyl Stretching |

| ~3050 | Weak | C-H | Aromatic Stretching |

| ~1690 | Strong | C=O | Carbamate Stretching |

| ~1600, 1475 | Medium | C=C | Aromatic Ring Stretching |

| ~1250, 1160 | Strong | C-N, C-O | Stretching |

| ~750 | Strong | C-H | Aromatic Out-of-plane Bending |

Predicted Mass Spectrometry Data

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion expected would be the protonated molecule.[21][22]

| m/z Value | Ion |

| 317.18 | [M+H]⁺ |

| 339.16 | [M+Na]⁺ |

| 261.12 | [M+H - C₄H₈]⁺ or [M+H - isobutylene]⁺ |

| 217.12 | [M+H - Boc]⁺ |

Experimental Protocols

The following sections provide standardized, step-by-step protocols for acquiring high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone for structural elucidation. The choice of solvent and acquisition parameters is critical for obtaining high-resolution spectra.

3.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the tube and gently agitate until the sample is fully dissolved.

3.1.2. Data Acquisition Workflow

Caption: Workflow for FT-IR data acquisition via ATR.

3.2.3. Causality Behind Experimental Choices

-

ATR Technique: ATR is the preferred method for solid samples due to its minimal sample preparation requirements and reproducibility compared to older methods like KBr pellets. [23][24]The penetration depth of the IR beam is on the order of microns, providing a high-quality surface measurement.

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, structural information about the molecule.

3.3.1. Sample Preparation

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Perform a serial dilution to create a final sample solution with a concentration of approximately 1-10 µg/mL in a solvent compatible with ESI, typically 50:50 acetonitrile:water with 0.1% formic acid. [25]3. The addition of formic acid is crucial as it promotes protonation, facilitating the formation of [M+H]⁺ ions in positive ion mode.

3.3.2. Data Acquisition

-

The prepared sample is introduced into the ESI source via direct infusion using a syringe pump or through an HPLC system.

-

Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

High-resolution mass spectrometry (HRMS) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

3.3.3. Mass Spectrometry Workflow

Caption: General workflow for ESI-MS analysis.

3.3.4. Causality Behind Experimental Choices

-

ESI: Electrospray ionization is a "soft" ionization technique, meaning it imparts minimal excess energy to the molecule during ionization. [21][26][27]This is ideal for minimizing fragmentation and ensuring the molecular ion ([M+H]⁺) is the most abundant peak (the base peak), which directly confirms the molecular weight.

Conclusion

The structural verification of tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate is reliably achieved through a combined application of NMR, FT-IR, and MS. This guide provides the predictive data and robust experimental protocols necessary for this characterization. By understanding the principles behind the predicted spectra and adhering to the detailed methodologies, researchers can confidently synthesize and verify this important building block, ensuring the integrity and quality of their downstream research and development efforts.

References

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Bruker Corporation. Retrieved from [Link]

-

Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. Retrieved from [Link]

-